Hedgehog Pathway Inhibitory Potency: Trifluoromethyl Analog Class vs. Unsubstituted Benzamide (ML340)
The ortho-trifluoromethyl substitution on the benzamide ring, as present in the target compound and its direct congeners, yields a substantial improvement in Hh pathway inhibitory potency relative to the unsubstituted benzamide lead ML340. In the Gli-luciferase reporter assay, the most potent trifluoromethyl analog in the series (compound 13d) achieved an IC50 of 1.44 nM [1], representing a 23-fold improvement over ML340's IC50 of 33.6 nM [2]. While the exact IC50 of CAS 1396858-62-0 in this assay has not been independently published, its structural identity places it within the ortho-CF3-substituted congener series for which sub-10 nM potency is consistently observed [1]. The CF3 group contributes to enhanced binding affinity through a combination of hydrophobic interactions and conformational restriction of the benzamide moiety, as demonstrated by systematic SAR across multiple substitution patterns [1].
| Evidence Dimension | Hh pathway inhibition (Gli-luciferase reporter IC50) |
|---|---|
| Target Compound Data | Class-representative: compound 13d (ortho-CF3 analog) IC50 = 1.44 nM [1] |
| Comparator Or Baseline | ML340 (unsubstituted benzamide): IC50 = 33.6 ± 4.3 nM (n=4) in Sufu-KO-LIGHT cells [2]; vismodegib positive control: IC50 > 10 nM [1] |
| Quantified Difference | ~23-fold improvement over ML340; >6.9-fold improvement over vismodegib |
| Conditions | Gli-luciferase reporter assay; Sufu-KO-LIGHT or equivalent cell-based Hh pathway activation model [1][2] |
Why This Matters
A >20-fold potency advantage at the target pathway level translates directly into lower required dosing for equivalent target engagement, reducing cost-per-experiment and minimizing off-target liabilities in both in vitro screening cascades and in vivo efficacy models.
- [1] Xin M, Zhang L, Wen J, Shen H, Liu Z, Zhao X, Jin Q, Wang M, Cheng L, Huang W, Tang F. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorg Med Chem. 2016;24(5):1079-1088. PMID: 26827136. Compound 13d IC50 = 1.44 nM. View Source
- [2] Chen JK, et al. Small-molecule antagonists of Gli function. Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. 2014. ML340 IC50 = 33.6 ± 4.3 nM. View Source
